molecular formula C8H7N3S B11915228 1H-Indazole-5-carbothioamide

1H-Indazole-5-carbothioamide

Cat. No.: B11915228
M. Wt: 177.23 g/mol
InChI Key: LHNBATXYIDYAPA-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbothioamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a carbothioamide group at the 5-position of the indazole ring enhances its chemical reactivity and potential for forming various derivatives.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced carbothioamide derivatives.

    Substitution: Various substituted indazole derivatives.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the carbothioamide group.

    2H-Indazole: A structural isomer with different reactivity.

    1H-Indazole-3-carboxamide: Another derivative with a carboxamide group at the 3-position.

Uniqueness: 1H-Indazole-5-carbothioamide is unique due to the presence of the carbothioamide group at the 5-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing various derivatives and exploring new chemical and biological activities .

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1H-indazole-5-carbothioamide

InChI

InChI=1S/C8H7N3S/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)

InChI Key

LHNBATXYIDYAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=S)N)C=NN2

Origin of Product

United States

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